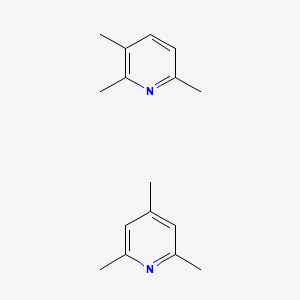
Mix-collidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mix-collidine, also known as trimethylpyridine, is a chemical compound that belongs to the pyridine family. It is characterized by the presence of three methyl groups attached to the pyridine ring. This compound is known for its distinct chemical properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mix-collidine can be synthesized through several methods. One common synthetic route involves the alkylation of pyridine with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically takes place under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, this compound is often produced using catalytic processes. One such method involves the gas-phase synthesis of pyridine bases over shape-selective catalysts like ZSM-5 zeolite. This method allows for the efficient production of this compound with high selectivity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Mix-collidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and various substituted pyridines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
Mix-collidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including antihistamines and vasodilators.
Wirkmechanismus
The mechanism of action of mix-collidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, this compound derivatives can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Mix-collidine is similar to other pyridine derivatives such as picoline and lutidine. it is unique due to the presence of three methyl groups, which confer distinct chemical properties and reactivity. Compared to picoline, which has only one methyl group, and lutidine, which has two, this compound exhibits higher steric hindrance and different electronic effects, making it suitable for specific applications .
List of Similar Compounds
Picoline: Monomethylpyridine
Lutidine: Dimethylpyridine
Quinoline: Benzopyridine
Isoquinoline: Benzopyridine isomer
This compound’s unique structure and properties make it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C16H22N2 |
|---|---|
Molekulargewicht |
242.36 g/mol |
IUPAC-Name |
2,3,6-trimethylpyridine;2,4,6-trimethylpyridine |
InChI |
InChI=1S/2C8H11N/c1-6-4-7(2)9-8(3)5-6;1-6-4-5-7(2)9-8(6)3/h2*4-5H,1-3H3 |
InChI-Schlüssel |
OQNUQKJWBHYJAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C=C1)C)C.CC1=CC(=NC(=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


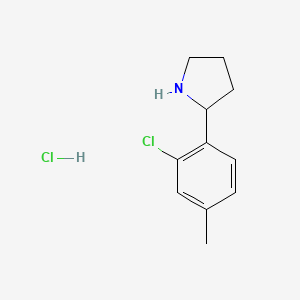
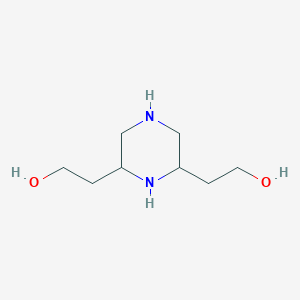
![(5Z)-2-(4-chloroanilino)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821532.png)
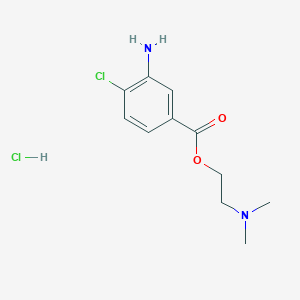
![1H-Furo[3,4-B]pyrrolizine](/img/structure/B13821539.png)
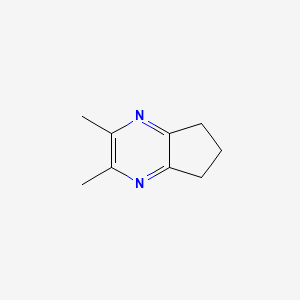
![(5Z)-3-ethyl-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B13821557.png)
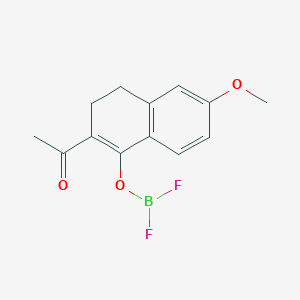
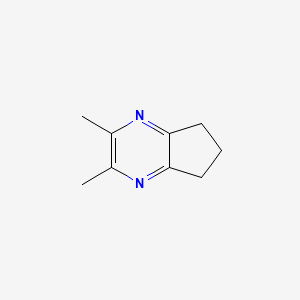
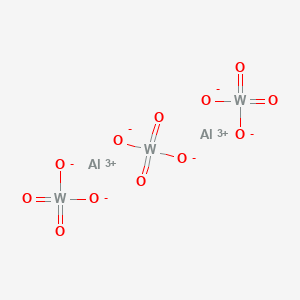
![2-[(4-{(E)-[6-acetyl-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B13821582.png)
![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B13821585.png)
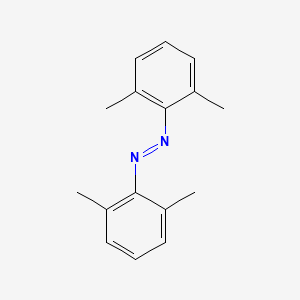
![2-(3-chlorophenoxy)-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B13821594.png)
